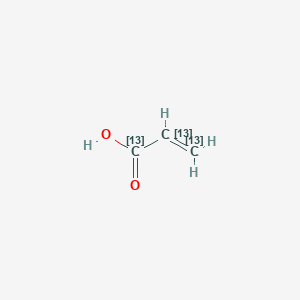
2,3-Dihydro-1,4-benzodioxin-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,4-benzodioxin-6-yl acetate is an organic compound that belongs to the class of benzodioxanes It is characterized by a benzene ring fused with a dioxane ring, and an acetate group attached to the sixth position of the benzodioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate typically involves the following steps:
Formation of the Benzodioxane Ring: The initial step involves the cyclization of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxane.
Acetylation: The benzodioxane is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodioxanes depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-6-yl acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor antagonists.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to its biological activity, including antibacterial and antifungal properties.
Industrial Applications: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1,4-Benzodioxane: A structurally similar compound with a benzene ring fused to a dioxane ring but without the acetate group.
2,3-Dihydro-1,4-benzodioxin-6-yl benzenesulfonamide: Another derivative with a sulfonamide group instead of an acetate group.
Uniqueness: 2,3-Dihydro-1,4-benzodioxin-6-yl acetate is unique due to the presence of the acetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFRIRUMGMOOJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2(3H)-Furanone, dihydro-3,4-bis[(3-methoxyphenyl)methyl]-, trans-](/img/structure/B134697.png)
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)




![2-[(3-Methoxyphenyl)methyl]-1,3-propanediol](/img/structure/B134710.png)



![diethyl 2-[(3-methoxyphenyl)methyl]propanedioate](/img/structure/B134722.png)


